molecular formula C16H12ClFN4O B2991610 1-(4-chlorophenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207027-35-7

1-(4-chlorophenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2991610
CAS No.: 1207027-35-7
M. Wt: 330.75
InChI Key: KYAOKRIQUOZBJF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 4-chlorophenyl group at position 1 and a 2-fluorobenzylamide moiety at position 2.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(2-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c17-12-5-7-13(8-6-12)22-10-15(20-21-22)16(23)19-9-11-3-1-2-4-14(11)18/h1-8,10H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAOKRIQUOZBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1207027-35-7) is a compound that belongs to the triazole class, known for its diverse biological activities. This article examines its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H12ClFN4O, with a molecular weight of 330.74 g/mol. The structure features a triazole ring which is crucial for its biological activity.

PropertyValue
Molecular FormulaC16H12ClFN4O
Molecular Weight330.74 g/mol
CAS Number1207027-35-7

Anti-inflammatory Activity

Research indicates that compounds containing the triazole moiety exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of triazoles can inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .

Table 1: Anti-inflammatory Effects of Triazole Derivatives

CompoundIC50 (µM)Mechanism of Action
1-(4-chlorophenyl)-N-(2-fluorobenzyl)-...0.84Inhibition of NO and ROS production
Other Triazole DerivativesVariesCOX-2 inhibition and cytokine reduction

The compound has been shown to modulate oxidative stress mediators, confirming its potential as an anti-inflammatory agent.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound's structural characteristics allow it to interact with microbial enzymes or receptors effectively. Research has indicated that certain triazole derivatives demonstrate potent antifungal and antibacterial activities .

Table 2: Antimicrobial Efficacy of Triazole Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
1-(4-chlorophenyl)-N-(2-fluorobenzyl)-...Staphylococcus aureus32 µg/mL
Other Triazole DerivativesVariousVaries

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Triazole derivatives have been reported to induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases involved in cell survival .

Table 3: Anticancer Activity of Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)
1-(4-chlorophenyl)-N-(2-fluorobenzyl)-...MCF-7 (Breast Cancer)15 µM
Other Triazole DerivativesVariousVaries

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. This includes inhibition of cyclooxygenase enzymes (COX), which play a significant role in inflammatory processes .

Case Studies

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • In Vivo Study on Anti-inflammatory Effects : A study demonstrated that administration of the compound significantly reduced inflammation in rat models induced by LPS.
  • In Vitro Anticancer Assays : The compound exhibited notable cytotoxicity against human breast cancer cells (MCF-7), indicating its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations, along with synthetic and biological insights:

Compound Name/Identifier R1 (Triazole Position 1) R2 (Amide Substituent) Key Properties/Findings Reference
Target Compound 4-Chlorophenyl 2-Fluorobenzyl Combines electron-withdrawing Cl and F; potential for balanced lipophilicity/bioavailability.
ZIPSEY (I) 4-Chlorophenyl (S)-1-hydroxy-3-phenylpropan-2-yl Chiral hydroxy group may enhance hydrogen bonding; reported in Cambridge Structural Database.
LELHOB (II) 4-Chlorophenyl (3-Phenyl-1,2-oxazol-5-yl)methyl Oxazole moiety introduces π-π stacking potential; synthesized via copper-catalyzed click chemistry.
Z995908944 m-Tolyl 2-Chloro-6-fluorobenzyl 50% synthetic yield; IR peaks at 1685 cm⁻¹ (C=O stretch) and HRMS confirmation [[345.0912 [M+H]⁺]].
MKA004 (6q) 4-Fluorophenyl 4-Chlorobenzyl Lower yield (24%); swapped halogen positions may reduce metabolic stability compared to target.
5-Amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl) 2-Chlorobenzyl 4-Fluorobenzyl (with 5-amino) Amino group at triazole C5 enhances polarity; ChemSpider ID 5711274, molecular mass 359.79 Da.
Rufinamide None 2-Fluorobenzyl FDA-approved anticonvulsant; simpler structure lacking aryl group at triazole C1.

Spectroscopic and Analytical Characterization

  • IR Spectroscopy : Carboxamide C=O stretches appear between 1685–1700 cm⁻¹ across analogues (e.g., 1685 cm⁻¹ in Z995908944) .
  • Mass Spectrometry: HR-ESI-MS data confirm molecular formulas (e.g., [M+H]⁺ 345.0912 for Z995908944 and 359.789 for 5-amino analogue ).
  • NMR : DEPT and 2D NMR techniques resolve triazole proton environments, as seen in N-propyl derivatives .

Key Structural Determinants of Activity

  • Halogen Placement : The 4-chlorophenyl/2-fluorobenzyl combination in the target compound may optimize target binding compared to reversed halogen positions (e.g., MKA004) .
  • Heterocyclic Moieties: Oxazole or quinoline groups (e.g., LELHOB, ) introduce additional binding interactions but complicate synthesis .

Q & A

What are the recommended synthetic routes for 1-(4-chlorophenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, and what key reaction parameters influence yield?

Methodological Answer:
The compound is typically synthesized via a multi-step approach involving:

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .

Amide Coupling : Reaction of the triazole-4-carboxylic acid with (2-fluorobenzyl)amine using coupling agents like EDC·HCl and HOBt·H₂O in the presence of a base (e.g., triethylamine) .
Key Parameters :

  • Stoichiometry : Excess amine (1.2–1.5 eq) improves coupling efficiency.
  • Solvent : Anhydrous DMF or DCM minimizes side reactions.
  • Temperature : Room temperature for CuAAC; 0–5°C for amide coupling to suppress racemization.
    Yield Optimization :
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Monitor reactions by TLC or LC-MS to terminate at optimal conversion .

Which spectroscopic and spectrometric techniques are essential for characterizing this compound, and what diagnostic peaks are expected?

Methodological Answer:

TechniqueDiagnostic Peaks/DataSource
IR (NaCl) 1685 cm⁻¹ (C=O stretch of carboxamide)
¹H NMR δ 8.02–8.94 ppm (aromatic H), δ 4.60–4.80 ppm (CH₂)
HR-ESI-MS m/z 345.0913 [M + H]⁺ (calc. for C₁₇H₁₅ClFN₄O)
¹³C NMR δ 165–170 ppm (C=O), δ 110–160 ppm (aromatic C)

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